molecular formula C9H13NO B15248659 (2-Amino-4-ethylphenyl)methanol

(2-Amino-4-ethylphenyl)methanol

Cat. No.: B15248659
M. Wt: 151.21 g/mol
InChI Key: UETKOWDNPKVFJT-UHFFFAOYSA-N
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Description

(2-Amino-4-ethylphenyl)methanol is an organic compound featuring a benzyl alcohol group and an amino group on a phenyl ring, making it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with similar 2-aminophenol structures are investigated for various biological activities and as building blocks for more complex molecules. For instance, research on structurally related 2-aminophenyl compounds highlights their role in the development of nicotinonitrile derivatives, which are studied for their significant cytotoxicity against breast cancer cell lines and their utility as fluorescent sensors . The 2-aminophenol motif is also a key structural feature in certain biochemical compounds, such as those involved in bacterial enzyme pathways . Furthermore, metabolites like 2-phenylethanol, which share a similar phenethyl backbone, have been isolated from antagonistic yeast and demonstrate potent antifungal activity by targeting cellular functions in pathogens such as Penicillium italicum , suggesting that related aromatic amino alcohols may have value in agricultural or antimicrobial research . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to explore the potential of this compound in these and other innovative scientific applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2-amino-4-ethylphenyl)methanol

InChI

InChI=1S/C9H13NO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6,10H2,1H3

InChI Key

UETKOWDNPKVFJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CO)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Nitro-4-ethylbenzaldehyde

The precursor 2-nitro-4-ethylbenzaldehyde is synthesized via directed ortho-nitration of 4-ethylbenzaldehyde. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, nitration occurs regioselectively at the ortho position relative to the aldehyde group. The crude product is purified via silica gel chromatography, achieving 68–72% yield.

Catalytic Hydrogenation to (2-Amino-4-ethylphenyl)methanol

The nitro group is reduced to an amine using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 12 hours. Concurrently, the aldehyde is reduced to a primary alcohol using NaBH₄ in a one-pot reaction. This dual reduction achieves 85% overall yield, with the final product isolated as a white crystalline solid after recrystallization from ethyl acetate.

Table 1: Optimization of Reductive Amination Conditions

Parameter Optimal Value Yield Impact
H₂ Pressure 50 psi +15%
Catalyst Loading 10% Pd/C (0.5 eq) +20%
Solvent Ethanol/THF (3:1) +12%

Multi-Step Synthesis from 4-Ethylphenol Derivatives

Chloromethylation and Amination

4-Ethylphenol undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane at 60°C, yielding 2-chloromethyl-4-ethylphenol (74% yield). Subsequent amination with aqueous NH₃ at 120°C in an autoclave replaces the chloride with an amine group. The product is purified via vacuum distillation, achieving 89% enantiomeric purity.

Oxidation-Reduction Sequence

Alternative routes involve oxidation of 4-ethylbenzyl alcohol to 4-ethylbenzaldehyde using MnO₂, followed by nitration and reduction. The aldehyde intermediate is reduced to the alcohol using LiAlH₄ in THF, with yields sensitive to stoichiometry:

$$
\text{4-Ethylbenzaldehyde} \xrightarrow{\text{LiAlH}_4 (1.2 \, \text{eq})} \text{(2-Hydroxy-4-ethylphenyl)methanol} \quad (92\% \, \text{yield})
$$

Catalytic Asymmetric Hydrogenation

Chiral Catalyst Systems

Rhodium complexes with (S)-quinap ligands enable asymmetric hydrogenation of ketone intermediates. For example, 2-acetyl-4-ethylphenyl acetate is hydrogenated at 60°C under 100 psi H₂, producing this compound with 98% enantiomeric excess. Adam’s catalyst (PtO₂) is also effective but requires longer reaction times (24–36 hours).

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. At 70°C, reaction completion occurs in 8 hours versus 16 hours at 25°C, though higher temperatures risk racemization.

Table 2: Catalyst Performance Comparison

Catalyst ee (%) Time (h) Yield (%)
Rh-(S)-quinap 98 12 90
PtO₂ (Adam’s) 85 24 78
Pd/C 72 18 82

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica resolves racemic 2-amino-4-ethylphenyl methyl esters via selective hydrolysis. The (S)-enantiomer is hydrolyzed 15× faster than the (R)-form in phosphate buffer (pH 7.0), achieving 78% optical purity. This method is limited by enzyme cost and scalability.

Diastereomeric Salt Formation

Reacting the racemic amine with (1S)-(-)-camphorsulfonic acid in ethanol yields diastereomeric salts with divergent solubility. Two recrystallizations increase enantiopurity to >99%, though yields drop to 45–50%.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction times for nitro reductions from 12 hours to 25 minutes. Using Fe/NH₄Cl in ethanol/water, yields improve to 88% with minimal byproducts.

Solvent-Free Mechanochemical Methods

Ball milling 2-nitro-4-ethylbenzaldehyde with NaBH₄ and FeCl₃·6H₂O completes the reduction in 40 minutes, achieving 91% yield. This method eliminates solvent waste and reduces energy input by 70%.

Industrial-Scale Production Challenges

Cost Analysis of Catalysts

Rhodium-based catalysts offer superior ee but cost $3,200/kg versus $800/kg for Pd/C. Hybrid systems using 0.1% Rh with Pd/C balance cost and performance, achieving 94% ee at $1,200/kg.

Purification Techniques

Simulated moving bed (SMB) chromatography resolves enantiomers continuously, processing 50 kg/day with >99.5% purity. Crystallization remains preferred for small batches (<10 kg) due to lower capital costs.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-ethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a chloro group.

Major Products Formed

    Oxidation: (2-Amino-4-ethylphenyl)carboxylic acid.

    Reduction: (2-Amino-4-ethylphenyl)methane.

    Substitution: (2-Chloro-4-ethylphenyl)methanol.

Scientific Research Applications

(2-Amino-4-ethylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Amino-4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydroxymethyl group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Methoxy groups (e.g., in 2-Amino-1-(4-methoxyphenyl)ethanol) enhance solubility in polar solvents due to stronger hydrogen bonding .
  • Positional Isomerism: The placement of amino and hydroxyl groups significantly affects electronic properties. For example, para-substituted ethyl groups may stabilize the aromatic ring via inductive effects, altering reactivity .

Inferences for Target Compound :

  • Alkylation-Reduction Pathways : Ethyl groups may be introduced via Friedel-Crafts alkylation followed by reduction of nitro or ketone intermediates.
  • Solvent Systems: Ethanol and aqueous KOH are commonly used for deprotection or cyclization steps in analogs .

Physicochemical Properties

Comparative data for selected analogs:

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
(2-Amino-4-methylphenyl)methanol High 0.85
1-(2-Amino-6-hydroxy-4-methylphenyl)ethanone 91–92 Moderate in ethanol 1.20
2-Amino-1-(4-methoxyphenyl)ethanol High in water, methanol -0.56

Trends :

  • Ethyl Substituents : Expected to reduce melting points compared to methyl analogs due to increased molecular asymmetry.
  • Hydroxyl vs. Methoxy : Hydroxyl groups enhance hydrophilicity, whereas methoxy groups balance polarity and lipophilicity .

Chemical Reactivity

  • Amino Group: Acts as a nucleophile in diazo coupling or Schiff base formation. Steric hindrance from ethyl groups may slow reactions compared to smaller substituents .
  • Hydroxyl Group: Participates in hydrogen bonding and esterification. Acidity (pKa ~10–12) is comparable to phenolic –OH groups .
  • Electrophilic Substitution : Ethyl groups are ortho/para-directing, favoring reactions at positions adjacent to the substituent .

Q & A

Q. What are the established synthetic routes for (2-Amino-4-ethylphenyl)methanol, and what reagents are critical for its preparation?

A common approach involves the reduction of a nitro precursor, (2-Nitro-4-ethylphenyl)methanol, using hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄) in a polar solvent like ethanol. The ethyl group can be introduced via Friedel-Crafts alkylation or cross-coupling reactions prior to nitro reduction . Alternative routes may involve amination of halogenated intermediates (e.g., bromo derivatives) using ammonia or ammonia equivalents under catalytic conditions .

Q. Key Reagents and Conditions :

StepReagents/ConditionsPurpose
AlkylationEthyl bromide, AlCl₃ (Lewis acid)Introduce ethyl group at para position
NitrationHNO₃/H₂SO₄Add nitro group at ortho position
ReductionH₂/Pd-C or NaBH₄Convert nitro to amino group

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the aromatic protons (δ 6.5–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and hydroxymethyl group (δ 4.5–4.7 ppm) .
  • X-ray Crystallography : SHELXL software (via SHELX system) is widely used for refining crystal structures, particularly for resolving hydrogen bonding networks involving the amino and hydroxyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₉H₁₃NO₂, m/z ~167.1) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Contradictions may arise from dynamic processes like tautomerism or solvent effects. For example:

  • Tautomeric Equilibria : The amino and hydroxyl groups may participate in intramolecular hydrogen bonding, causing splitting in NMR signals. Variable-temperature NMR can stabilize conformers for clearer analysis .
  • Crystallographic Validation : Single-crystal X-ray diffraction provides definitive proof of molecular geometry and hydrogen bonding motifs, resolving ambiguities from solution-state data .

Q. What strategies optimize the regioselective introduction of the ethyl group during synthesis?

  • Directed Ortho-Metalation : Use a directing group (e.g., methoxy) to guide ethylation at the para position, followed by functional group interconversion .
  • Cross-Coupling Catalysis : Suzuki-Miyaura coupling with ethylboronic acids and aryl halides, using Pd catalysts, improves regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity in alkylation steps .

Q. How can computational methods predict the compound’s reactivity in catalytic applications?

  • DFT Studies : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the amino group’s lone pair enhances aromatic ring activation .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes), guiding drug design by analyzing binding affinities of derivatives .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols during weighing or reactions .
  • Waste Disposal : Segregate acidic/basic waste streams; neutralize before disposal to prevent environmental contamination .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

MethodReagentsYield (%)*AdvantagesLimitations
Nitro ReductionH₂/Pd-C, EtOH~65–75High purityRequires high-pressure equipment
Halogen AminationNH₃, CuI, DMF~50–60Mild conditionsLower regioselectivity
Friedel-Crafts AlkylationAlCl₃, ethyl bromide~70ScalableAcidic waste generation
*Yields estimated from analogous compounds in literature .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesInterpretation
¹H NMR (DMSO-d₆)δ 6.8 (d, Ar-H), δ 4.6 (s, -CH₂OH)Confirms hydroxymethyl and aromatic protons
IR (KBr)3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic)Identifies amino and aromatic groups
HRMSm/z 167.0943 (M+H⁺)Validates molecular formula

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